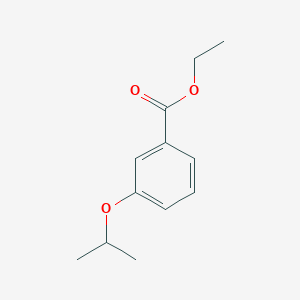

3-Isopropoxybenzoic acid ethyl ester

Description

Contextualization within Benzoic Acid Ester Chemistry

3-Isopropoxybenzoic acid ethyl ester is a specific molecule within the broader family of benzoic acid esters. Benzoic acid esters are characterized by a benzene (B151609) ring attached to an ester functional group. This class of compounds is significant in organic chemistry and various industrial applications. They are derivatives of benzoic acid, where the hydrogen of the carboxylic acid group is replaced by an alkyl or aryl group. nist.gov The properties and reactivity of benzoic acid esters are influenced by the nature of the substituent on the benzene ring and the alcohol-derived portion of the ester. chemicalbook.com In the case of this compound, the benzene ring is substituted at the meta-position with an isopropoxy group, and the ester is formed with ethanol (B145695). This substitution pattern and the nature of the alkoxy group are key determinants of its chemical and physical properties.

The synthesis of benzoic acid esters is commonly achieved through Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. chemicalbook.com This reversible reaction's equilibrium can be shifted towards the product side by removing water as it is formed. chemicalbook.com Alternative methods, such as the reaction of an acyl chloride with an alcohol, can also be employed. The study of these synthesis methods is a central aspect of benzoic acid ester chemistry.

Overview of Ester Chemistry Research Landscape

The field of ester chemistry is a dynamic area of research with wide-ranging applications. Esters are found in nature, contributing to the fragrances and flavors of fruits and flowers. atamanchemicals.com In industrial contexts, they are used as solvents, plasticizers, and in the formulation of perfumes and food flavorings. atamanchemicals.com The pharmaceutical industry also utilizes esters extensively, often as prodrugs to enhance the bioavailability of active pharmaceutical ingredients.

Current research in ester chemistry focuses on several key areas. One significant trend is the development of green and sustainable synthesis methods. This includes the use of biocatalysts like enzymes (e.g., lipases) and heterogeneous catalysts to minimize waste and avoid harsh reaction conditions. atamanchemicals.com Another area of active investigation is the synthesis of novel esters with specific functional properties for applications in materials science, such as biodegradable polymers and liquid crystals. The exploration of the biological activities of various esters also continues to be a major research driver, with the aim of discovering new therapeutic agents.

Scope and Objectives of Academic Inquiry for this compound

While extensive research on many benzoic acid esters exists, academic inquiry specifically targeting this compound appears to be limited. The primary objectives for future research on this compound would likely involve a systematic investigation of its fundamental properties and potential applications.

A foundational research goal would be the development and optimization of a high-yield synthesis method for this compound. This would likely involve adapting established esterification protocols, such as the Fischer esterification of 3-isopropoxybenzoic acid with ethanol.

Following successful synthesis, a comprehensive characterization of its physicochemical properties would be essential. This would include determining its melting and boiling points, solubility in various solvents, and spectroscopic data (NMR, IR, Mass Spectrometry) to create a complete data profile.

A significant area of academic inquiry would be the exploration of its potential as an intermediate in organic synthesis. The isopropoxy and ethyl ester functional groups offer sites for further chemical modification, potentially leading to the synthesis of more complex molecules with interesting properties. Research could focus on its utility as a building block for novel pharmaceuticals, agrochemicals, or functional materials. The investigation of its biological activity, though currently underexplored, would also be a critical objective to determine any potential therapeutic applications.

Detailed Research Findings

As a specific subject of extensive research, "this compound" has limited dedicated studies in publicly available scientific literature. However, its properties and potential reactivity can be inferred from research on closely related compounds and general principles of organic chemistry.

Physicochemical Properties

The exact physical and chemical properties of this compound are not widely documented. However, we can estimate some of these properties based on its constituent parts: 3-isopropoxybenzoic acid and related ethyl esters.

| Property | Value (for related compounds) | Compound |

| Molecular Formula | C10H12O3 | 3-Isopropoxybenzoic acid nih.gov |

| Molecular Weight | 180.20 g/mol | 3-Isopropoxybenzoic acid nih.gov |

| XLogP3 | 2.8 | 3-Isopropoxybenzoic acid nih.gov |

| Molecular Formula | C12H16O3 | Ethyl 4-isopropoxybenzoate nih.gov |

| Molecular Weight | 208.25 g/mol | Ethyl 4-isopropoxybenzoate nih.gov |

| XLogP3 | 3.6 | Ethyl 4-isopropoxybenzoate nih.gov |

| Boiling Point | 187-188 °C/31 mmHg | Ethyl 3-hydroxybenzoate sigmaaldrich.com |

| Melting Point | 71-73 °C | Ethyl 3-hydroxybenzoate sigmaaldrich.com |

This table presents data for structurally similar compounds to provide a comparative context for the properties of this compound.

Synthesis

A plausible and common method for the synthesis of this compound is the Fischer-Speier esterification . This reaction would involve refluxing 3-isopropoxybenzoic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemicalbook.com The reaction is reversible, and to drive it to completion, the water formed as a byproduct is typically removed using a Dean-Stark apparatus or by using the alcohol as a co-solvent to shift the equilibrium. chemicalbook.com

An alternative synthetic route could involve the reaction of 3-isopropoxybenzoyl chloride with ethanol . This method is generally faster and not reversible but requires the prior synthesis of the acyl chloride from the corresponding carboxylic acid using a reagent like thionyl chloride or oxalyl chloride.

Potential Research Applications

Given its structure, this compound could be a valuable intermediate in various fields of chemical research:

Organic Synthesis: The ester can serve as a scaffold for the synthesis of more complex molecules. The ester group can be hydrolyzed back to a carboxylic acid or reduced to an alcohol, while the aromatic ring can undergo electrophilic substitution reactions. Its utility as a building block in the synthesis of fine chemicals and specialty polymers could be an area of investigation. atamanchemicals.com

Pharmaceutical Chemistry: Many benzoic acid derivatives exhibit biological activity. Research could be undertaken to synthesize a library of compounds derived from this compound and screen them for potential therapeutic properties. The isopropoxy group can influence the lipophilicity and metabolic stability of a molecule, which are important parameters in drug design.

Materials Science: Benzoic acid esters are known to be used in the synthesis of liquid crystals and polymers. The specific substitution pattern of this compound might impart unique properties to polymers or other materials derived from it, making it a candidate for research in this area.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-14-12(13)10-6-5-7-11(8-10)15-9(2)3/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBISPESJLXKRGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reaction Mechanisms of 3 Isopropoxybenzoic Acid Ethyl Ester

Hydrolysis of Benzoic Acid Ethyl Esters

The hydrolysis of esters is a pivotal reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. chemmethod.com This process can be catalyzed by either an acid or a base.

The acid-catalyzed hydrolysis of esters like 3-isopropoxybenzoic acid ethyl ester is a reversible process that is essentially the reverse of Fischer esterification. chemmethod.comjocpr.com The reaction is typically carried out by heating the ester with a large excess of water containing a strong acid catalyst. chemmethod.com

The mechanism involves the following key steps:

Protonation: The carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. researchgate.netthepharmajournal.comnih.gov

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. thepharmajournal.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Alcohol: The protonated ether oxygen facilitates the elimination of the alcohol (ethanol in this case), reforming the carbonyl group. researchgate.net

Deprotonation: The protonated carbonyl group is deprotonated by a water molecule to yield the carboxylic acid (3-isopropoxybenzoic acid) and regenerate the acid catalyst. nih.gov

Due to the reversible nature of the reaction, an equilibrium mixture of the ester, water, carboxylic acid, and alcohol is produced. thepharmajournal.comnih.gov To drive the reaction to completion, a large excess of water is often employed. nih.gov

The hydrolysis of esters using a base, such as sodium hydroxide (B78521), is known as saponification and is an irreversible process. jocpr.comresearchgate.net This reaction goes to completion because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt. jocpr.com

The mechanism for the base-promoted hydrolysis of this compound is as follows:

Nucleophilic Addition: A hydroxide ion (OH⁻) acts as a nucleophile and attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. researchgate.net

Elimination of Alkoxide: The tetrahedral intermediate collapses, and the alkoxide group (ethoxide in this case) is eliminated as a leaving group, resulting in the formation of the carboxylic acid. researchgate.net

Deprotonation: The newly formed carboxylic acid is quickly deprotonated by the strongly basic alkoxide ion or another hydroxide ion, forming the carboxylate salt (sodium 3-isopropoxybenzoate). researchgate.netresearchgate.net

To obtain the free carboxylic acid, an acidic workup is required in a subsequent step to protonate the carboxylate. The term saponification originates from the use of this reaction in soap making from fats and oils.

Beyond hydrolysis, esters can be cleaved through non-hydrolytic methods. One such method involves a reductive cleavage. For instance, esters derived from benzoic acids can be reduced to the corresponding alcohols using an excess of lithium and a catalytic amount of naphthalene, followed by methanolysis. chemmethod.com This procedure offers a non-hydrolytic pathway for ester cleavage. chemmethod.com

Additionally, certain enzymes known as lyases can catalyze non-hydrolytic cleaving reactions, which can lead to the formation of double bonds or new cyclic structures through the elimination of a molecule from a single substrate. researchgate.net These enzymes are categorized based on the type of bond they cleave, such as carbon-oxygen lyases (EC 4.2). researchgate.net

Enzymes play a significant role in the hydrolysis of esters under biological conditions. Carboxylesterases, for example, are enzymes that hydrolyze ester-containing compounds. The hydrolysis of benzoate (B1203000) esters can also be facilitated by enzymes like carboxypeptidase A.

Lipases are another class of enzymes that can facilitate the hydrolysis of esters, a process that is fundamental in fat metabolism. researchgate.net The enzymatic acylation of certain compounds can be achieved using benzoic acid esters in the presence of lipases like Thermomyces lanuginosus lipase (B570770). The hydrolysis of esters is also a key consideration in the metabolism of various ester-containing compounds in the body, where esterases present in tissues play a crucial role.

| Hydrolysis Type | Catalyst/Reagent | Key Feature | Products |

|---|---|---|---|

| Acid-Catalyzed | Strong Acid (e.g., H₂SO₄, HCl) and excess water | Reversible equilibrium reaction | Carboxylic Acid and Alcohol |

| Base-Promoted (Saponification) | Strong Base (e.g., NaOH, KOH) | Irreversible reaction | Carboxylate Salt and Alcohol |

| Enzymatic | Enzymes (e.g., Carboxylesterases, Lipases) | Biocatalytic, occurs under mild conditions | Carboxylic Acid and Alcohol |

Reduction Reactions of the Ester Moiety

The ester group of aromatic esters like this compound can be reduced to alcohols. A common method involves the use of sodium borohydride (B1222165) in a methanol (B129727) system. This system has been shown to effectively reduce various aromatic ethyl, isopropyl, and benzyl (B1604629) esters to their corresponding alcohols in good to excellent yields. The reactions are typically completed within 15-60 minutes in refluxing tetrahydrofuran (B95107) (THF). While sodium borohydride itself has low reactivity towards esters, additives can enhance its activity.

Depending on the reducing agent used, esters can also be reduced to aldehydes. For example, the use of diisobutylaluminium hydride (DIBAL-H) can reduce esters to aldehydes.

| Reagent | Solvent/Conditions | Product |

|---|---|---|

| Sodium Borohydride-Methanol | Refluxing THF | Primary Alcohol |

| Diisobutylaluminium Hydride (DIBAL-H) | -78 °C, followed by water workup | Aldehyde |

Conversion to Other Carboxylic Acid Derivatives (e.g., Hydrazides)

This compound can be converted into other carboxylic acid derivatives, such as hydrazides. The synthesis of benzohydrazides from the corresponding ethyl esters is a well-established reaction. This transformation is typically achieved by reacting the ethyl ester with hydrazine (B178648) hydrate. researchgate.net

The reaction, known as hydrazinolysis, involves the nucleophilic substitution of the ester's alkoxy group by hydrazine. researchgate.net The process is often carried out by refluxing a mixture of the ethyl ester and hydrazine hydrate, frequently in a solvent like ethanol (B145695). researchgate.net After the reaction, the product, 3-isopropoxybenzoic acid hydrazide, can be isolated, often by precipitation upon cooling or by pouring the reaction mixture into water. researchgate.net Microwave irradiation has also been employed as an alternative to conventional heating to accelerate the synthesis of hydrazides from esters. jocpr.com

The resulting hydrazides are valuable intermediates in organic synthesis and can be further reacted to form a variety of heterocyclic compounds. researchgate.net

Functionalization of the Aromatic Ring System

Functionalization of the aromatic ring of this compound would primarily involve electrophilic aromatic substitution reactions. In such reactions, an electrophile attacks the electron-rich benzene (B151609) ring, replacing one of the hydrogen atoms. The position of this substitution is directed by the existing substituents on the ring: the isopropoxy group at position 3 and the ethyl carboxylate group at position 1.

The isopropoxy group (-OCH(CH₃)₂) is an activating group and an ortho, para-director. studymind.co.ukorganicchemistrytutor.comcognitoedu.org This is due to the lone pairs of electrons on the oxygen atom which can be donated to the aromatic ring through resonance, increasing the electron density at the ortho (positions 2 and 4) and para (position 6) carbons. youtube.com This increased electron density makes these positions more susceptible to attack by electrophiles. studymind.co.ukyoutube.com

Conversely, the ethyl carboxylate group (-COOCH₂CH₃) is a deactivating group and a meta-director. cognitoedu.orgwikipedia.org The carbonyl group is electron-withdrawing, pulling electron density from the aromatic ring through both inductive and resonance effects. This deactivation makes the ring less reactive towards electrophiles compared to benzene itself and directs incoming electrophiles to the meta position (position 5), which is less deactivated than the ortho and para positions. wikipedia.orglibretexts.org

When both an activating and a deactivating group are present on a benzene ring, their directing effects must be considered together. msu.eduyoutube.com In the case of this compound, the isopropoxy group directs substitution to positions 2, 4, and 6, while the ethyl carboxylate group directs to position 5. The powerful activating nature of the alkoxy group typically dominates over the deactivating group. youtube.com Therefore, electrophilic substitution is most likely to occur at the positions activated by the isopropoxy group.

The potential sites for electrophilic attack are positions 2, 4, and 6.

Position 2: ortho to the isopropoxy group and ortho to the ester group.

Position 4: ortho to the isopropoxy group and para to the ester group.

Position 6: para to the isopropoxy group and ortho to the ester group.

Steric hindrance can also play a significant role. The bulky isopropoxy group may hinder attack at the adjacent position 2. youtube.com Therefore, substitution at positions 4 and 6 would generally be favored. Between these two, the electronic reinforcement of the directing groups would need to be considered.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Relationship to -OCH(CH₃)₂ | Relationship to -COOCH₂CH₃ | Predicted Reactivity |

| 2 | ortho | ortho | Activated, but may be sterically hindered |

| 4 | ortho | para | Activated and likely favored |

| 5 | meta | meta | Deactivated |

| 6 | para | ortho | Activated and likely favored |

It is crucial to note that this is a theoretical prediction based on general principles. Specific experimental data for the functionalization of this compound is not available in the reviewed literature.

Mechanistic Studies of this compound Reactions

Detailed mechanistic studies, such as kinetic or computational analyses, specifically for reactions involving this compound are not prominently reported in scientific databases. However, the mechanisms for the reactions it would be expected to undergo can be described in general terms based on established reaction mechanisms for similar compounds.

The general mechanism for electrophilic aromatic substitution, which would be central to the functionalization of the aromatic ring, proceeds via a two-step process:

Formation of a Sigma Complex: The aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is typically the rate-determining step of the reaction.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromaticity of the ring and yields the substituted product.

For reactions involving the ester functional group, such as hydrolysis, the mechanism would follow the well-understood pathways for ester reactions. For instance, acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack by water, proton transfer, and elimination of the alcohol (ethanol). Base-catalyzed hydrolysis (saponification) involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield the carboxylate and ethanol.

Without specific experimental studies on this compound, any discussion of reaction mechanisms remains a generalization based on the known reactivity of its constituent functional groups.

Advanced Analytical Techniques for Characterization of 3 Isopropoxybenzoic Acid Ethyl Ester

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the structural framework of organic molecules. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its chemical bonds and atomic arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Isopropoxybenzoic acid ethyl ester is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the benzene (B151609) ring will appear in the downfield region, typically between δ 7.0 and 8.0 ppm. Due to the 1,3-substitution pattern, complex splitting patterns (multiplets) are anticipated for these protons. The ethyl ester group will give rise to a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The isopropoxy group will be characterized by a septet for the methine (-CH-) proton and a doublet for the two equivalent methyl (-CH₃) groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the ethyl and isopropoxy groups. The carbonyl carbon is typically found in the most downfield region of the spectrum.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 8.0 (m) | 115 - 160 |

| Ester -OCH₂- | ~4.4 (q) | ~61 |

| Ester -CH₃ | ~1.4 (t) | ~14 |

| Isopropoxy -CH- | ~4.6 (sept) | ~70 |

| Isopropoxy -CH₃ | ~1.3 (d) | ~22 |

| Ester C=O | - | ~166 |

q = quartet, t = triplet, m = multiplet, sept = septet, d = doublet

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption peak around 1720 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the ester group. The C-O stretching vibrations of the ester and ether linkages are expected to appear in the 1300-1000 cm⁻¹ region. nih.gov Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to peaks in the 1600-1450 cm⁻¹ range. The presence of the isopropoxy group would also contribute to the aliphatic C-H stretching absorptions around 2980-2850 cm⁻¹.

Interactive Table: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C=O (Ester) | Stretch | 1725 - 1705 |

| C-O (Ester/Ether) | Stretch | 1300 - 1000 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Aliphatic C-H | Stretch | 2980 - 2850 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic UV absorptions due to π-π* transitions of the benzene ring. The presence of the ester and isopropoxy substituents can influence the position and intensity of these absorption bands. Typically, substituted benzene derivatives show a primary absorption band (E2-band) around 200-230 nm and a secondary, less intense band (B-band) around 250-290 nm. rsc.org

Interactive Table: Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Predicted λmax (nm) |

| π-π* (E2-band) | ~220 - 240 |

| π-π* (B-band) | ~270 - 290 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scispace.com In a typical GC-MS analysis of this compound, the compound would first be separated from other components in the gas phase. Upon entering the mass spectrometer, it would be ionized, commonly by electron ionization (EI), causing it to fragment in a reproducible manner. The resulting mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a series of fragment ion peaks.

For this compound (C₁₂H₁₆O₃, Molecular Weight: 208.25 g/mol ), the molecular ion peak would be expected at m/z 208. Key fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) to give a fragment at m/z 163, and the loss of an ethyl group (-C₂H₅, 29 Da) to give a fragment at m/z 179. Another characteristic fragmentation would be the loss of the isopropyl group (-C₃H₇, 43 Da) or propene (C₃H₆, 42 Da) via McLafferty rearrangement from the isopropoxy group.

Chromatographic Methods for Purity and Separation

Chromatography is a fundamental technique for the separation and purification of compounds in a mixture. For this compound, several chromatographic methods are routinely employed to monitor reaction progress, assess purity, and isolate the final product.

Thin-Layer Chromatography (TLC) serves as a rapid and efficient qualitative tool for monitoring the synthesis of this compound. It allows for the quick assessment of reaction completion by observing the disappearance of starting materials and the appearance of the product spot.

Principle: TLC separates compounds based on their differential partitioning between a solid stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase (a solvent or solvent mixture). utexas.edu The separation is driven by the polarity of the compounds; more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. utexas.edu

Application and Findings: For esters similar to this compound, silica gel is a commonly used stationary phase. vulcanchem.comrjpbcs.com A mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is typically effective. The ratio of these solvents can be adjusted to achieve optimal separation. For instance, a 7:3 mixture of hexane to ethyl acetate has been used for the separation of a related ester, ethyl 3-(2-oxopropyl)benzoate, which exhibited an Rf value of approximately 0.4 on a silica gel plate. vulcanchem.com Visualization of the spots on the TLC plate is often achieved under UV light (at 254 nm), especially for aromatic compounds like this ester. openaccesspub.org

In a reversed-phase TLC approach, a non-polar stationary phase (like silanized silica gel) is used with a polar mobile phase. openaccesspub.orgresearchgate.net This technique was successfully applied to separate various p-hydroxybenzoic acid esters using a borate (B1201080) buffer as the mobile phase. openaccesspub.org

Table 1: Representative TLC Conditions for Benzoic Acid Esters

| Stationary Phase | Mobile Phase (v/v) | Analyte Example | Reported Rf | Visualization |

|---|---|---|---|---|

| Silica Gel | Hexane/Ethyl Acetate (7:3) | Ethyl 3-(2-oxopropyl)benzoate | ~0.4 vulcanchem.com | UV Light |

| Silanized Silica Gel (HF254) | Borate Buffer (pH 2) with organic solvent | p-Hydroxybenzoic acid esters | Varies openaccesspub.org | UV Light (250 nm) openaccesspub.org |

For the purification of this compound on a larger scale than what is possible with TLC, column chromatography is the method of choice. This technique is essential for isolating the compound from unreacted starting materials, by-products, and other impurities.

Principle: Similar to TLC, column chromatography separates compounds based on their differential adsorption to a stationary phase packed into a column. The mixture is loaded onto the top of the column, and a solvent (eluent) is passed through, carrying the components of the mixture at different rates.

Application and Findings: Silica gel is the most common stationary phase for the purification of esters like this compound. wiley-vch.de A solvent system, often referred to as the eluent, is chosen based on preliminary TLC analysis to provide good separation between the desired product and any impurities. A gradient of ethyl acetate in hexane is frequently used to elute the compounds from the column. wiley-vch.de The process typically starts with a lower polarity eluent (higher percentage of hexane) to allow for strong adsorption of all components to the silica gel. The polarity of the eluent is then gradually increased (by increasing the percentage of ethyl acetate) to selectively desorb and elute the compounds in order of increasing polarity. Fractions are collected and analyzed (often by TLC) to identify those containing the pure product.

Table 2: General Column Chromatography Parameters for Ester Purification

| Stationary Phase | Eluent System | Compound Class Example | Purpose |

|---|---|---|---|

| Silica Gel | Ethyl Acetate/Hexane (gradient) | Cyano-phenyl-propionic acid ethyl esters wiley-vch.de | Purification and isolation of solid products wiley-vch.de |

| Silica Gel | Diethyl Ether | General esters | Extraction and washing of organic layers orgsyn.org |

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile compounds without decomposition. It is highly effective for determining the purity of this compound and for quantitative analysis. When coupled with a mass spectrometer (GC-MS), it also provides structural information for identification.

Principle: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analyte, carried by an inert carrier gas (mobile phase), interacts with the stationary phase coated on the inside of the column. Compounds with a higher affinity for the stationary phase travel more slowly and are eluted later.

Application and Findings: The choice of the GC column is critical for the successful separation of esters. For general-purpose analysis of esters, a non-polar or mid-polar column is often suitable. sigmaaldrich.com For instance, a ZB-5MS capillary column, which is a non-polar phase, has been used for the analysis of various compounds in an ethyl acetate extract. The operating conditions, such as oven temperature program, carrier gas flow rate, and injector temperature, are optimized to achieve good resolution and peak shape.

Table 3: Illustrative GC Conditions for Analysis of Related Esters

| Column Type | Stationary Phase | Analyte Example | Key Observation |

|---|---|---|---|

| Capillary | DB-1 | Ethyl Benzoate (B1203000) | Kovats RI: 1133.38 at 170°C nist.gov |

| Capillary | DB-5 | Ethyl Benzoate | Kovats RI: 1153.14 at 170°C nist.gov |

| ZB 5-MS Capillary | Non-polar | Components of an ethyl acetate extract | Separation of various phytoconstituents |

| GC-MS Instrument | HITACHI RMU-7M | Ethyl 3-hydroxybenzoate | Experimental mass spectrum obtained nih.gov |

Theoretical and Computational Studies of 3 Isopropoxybenzoic Acid Ethyl Ester

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the properties of a molecule from first principles. These methods are used to determine the electronic structure and energy of a molecule, providing insights into its stability and reactivity.

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For aromatic esters, the HOMO is typically a π-orbital delocalized over the benzene (B151609) ring and the carbonyl group, while the LUMO is a π* anti-bonding orbital. The nature and position of substituents on the ring, such as the 3-isopropoxy group and the ethyl ester group, modulate the energies of these orbitals. Quantum chemical calculations for various organic compounds, including benzoic acid derivatives, have been performed using methods like DFT (with functionals like B3LYP) and Hartree-Fock (HF). researchgate.netresearchgate.netyoutube.com For example, the calculated HOMO-LUMO gap for 3,5-di-tert-butyl-4-hydroxybenzoic acid was found to be 3.97 eV, indicating a reactive and soft molecule. researchgate.net In another study, the HOMO-LUMO gap for a different complex molecule was calculated to be 4.105 eV using the DFT/B3LYP method. researchgate.net The inclusion of functional groups like ketones has been shown to have a significant impact on reducing the Egap. nih.gov

Global reactivity descriptors, which are derived from HOMO and LUMO energies, provide further insight. These include:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Chemical Hardness (η): η = (I - A) / 2

Electronegativity (χ): χ = (I + A) / 2

Electrophilicity Index (ω): ω = χ² / (2η)

These parameters are instrumental in predicting the molecule's behavior in chemical reactions.

Table 1: Examples of Calculated HOMO-LUMO Gaps in Related Compounds

| Compound | Method/Basis Set | HOMO-LUMO Gap (eV) | Reference |

| A Schiff base, C15H15NO2 | DFT/B3LYP | 4.105 | researchgate.net |

| 3,5-di-tert-butyl-4-hydroxybenzoic acid | DFT/HF | 3.97 | researchgate.net |

| Various organic structures (average) | B3LYP/6-31G* | 3.13 - 10.40 | nih.gov |

Energetic Profiling

Energetic profiling involves calculating the thermodynamic properties of a molecule, such as its heat of formation, enthalpy, entropy, and Gibbs free energy. youtube.commdpi.com These calculations are vital for assessing the stability of different isomers or conformers of 3-Isopropoxybenzoic acid ethyl ester and for predicting the thermodynamics of reactions in which it might participate.

DFT calculations are commonly employed to optimize the molecular geometry to a minimum on the potential energy surface and then compute these thermodynamic parameters. mdpi.com For instance, studies on novel benzofuroxan (B160326) derivatives have used the B3LYP/6-311++G(d,p) method to calculate standard enthalpies of formation, which are critical for evaluating their energetic properties. mdpi.com Similarly, the thermodynamic properties (entropy, enthalpy, specific heat capacity) for 2-((2,3-dimethylphenyl)amino)benzoic acid have been calculated to understand its thermal behavior. youtube.com Such an analysis for this compound would reveal its intrinsic stability and provide data for understanding its reaction profiles.

Conformational Analysis and Molecular Dynamics

The three-dimensional structure of a molecule is not rigid; it exists as an ensemble of different conformations due to rotation around single bonds. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to understand the energy barriers between them.

Molecular Dynamics (MD) simulations build upon this by simulating the movement of atoms in the molecule over time. MD studies can reveal the dynamic behavior of the molecule, including its flexibility and how it might change conformation when interacting with a solvent or a biological receptor. nih.gov For active compounds, MD simulations are used to prove the stability of ligand-protein complexes derived from docking studies. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of techniques used to build and visualize molecular structures and their interactions. A key application is molecular docking, a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein).

Docking is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target. biointerfaceresearch.comnih.gov Studies on uracil-based benzoic acid and ester derivatives as DPP-4 inhibitors have used molecular simulation to show that ester derivatives can adopt a binding mode similar to their corresponding carboxylic acids. nih.govresearchgate.net In another study, ethyl 3,4,5-trihydroxybenzoate (B8703473) (an ester of gallic acid) was docked into the active sites of superoxide (B77818) dismutase (SOD) and cyclooxygenase-2 (COX-2) receptors, showing notable binding affinity. phcog.com The results of a docking simulation are often expressed as a binding energy or a docking score, with lower energy values typically indicating a more stable and favorable interaction. nih.govbiointerfaceresearch.com

For this compound, docking studies could be used to screen for potential biological targets or to understand its interaction with a known receptor, providing insights into its potential pharmacological activity.

Table 2: Examples of Molecular Docking Studies on Related Esters and Acids

| Ligand | Receptor | Key Finding / Binding Energy | Reference |

| Benzoic acid/ester derivatives | Dipeptidyl Peptidase-4 (DPP-4) | Esters displayed comparable activities and similar binding modes to the acid counterparts. | nih.govresearchgate.net |

| Ethyl 3,4,5-trihydroxybenzoate | SOD and COX-2 | Showed notable binding affinity to both receptors. | phcog.com |

| Rb-Ferulic acid complex | Retinoblastoma (Rb) protein | Binding energy of -6.6 kcal/mol. | biointerfaceresearch.com |

| Rb-Quercetin complex | Retinoblastoma (Rb) protein | Binding energy of -7.8 kcal/mol. | biointerfaceresearch.com |

| 3-methoxy flavone (B191248) derivative (Cii) | Estrogen Receptor-α (ER-α) | Binding energy of -10.14 kcal/mol. | nih.gov |

Structure-Activity Relationship (SAR) Methodologies for Benzoic Acid Esters

Structure-Activity Relationship (SAR) studies aim to correlate specific structural features of a molecule with its biological or chemical activity. For benzoic acid esters, SAR methodologies investigate how changes in the substituents on the benzene ring and modifications to the ester group affect a particular outcome, such as inhibitory activity against an enzyme. nih.goviomcworld.com

Key SAR insights for benzoic acid derivatives include:

Ring Substituents: The type, number, and position of substituents on the benzene ring are critical. Strong electron-donating groups have been found to be an important feature for potent antisickling activity in some benzoic acid derivatives. iomcworld.com

Ester vs. Acid: In the development of DPP-4 inhibitors, converting potent carboxyl-containing compounds (benzoic acids) to their esters was explored. nih.govresearchgate.net While this often led to a loss in potency, it could enhance oral absorption. nih.govresearchgate.net Further SAR exploration led to the identification of novel ester derivatives that retained high potency, comparable to their acid counterparts. nih.govresearchgate.net

An SAR study involving this compound would systematically modify its structure—for example, by changing the position of the isopropoxy group (e.g., to the 2- or 4-position), altering the alkoxy group (e.g., to methoxy (B1213986) or ethoxy), or changing the ester alkyl group (e.g., to methyl or propyl)—and then measuring the effect of these changes on a specific biological activity.

Predictive Models for Chemical Behavior and Reactivity

Computational models can be developed to predict the behavior and activity of molecules, saving significant time and resources compared to experimental approaches. Quantitative Structure-Activity Relationship (QSAR) is a prominent example of such a modeling technique.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wu.ac.th These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, untested compounds. For instance, a QSAR model was developed for a series of anti-diabetic agents, which was then used to guide the design of new, more potent compounds. wu.ac.th

Furthermore, predictive models based on quantum chemical calculations can forecast a molecule's reactivity. nih.gov Descriptors derived from HOMO-LUMO analysis, such as chemical hardness and the electrophilicity index, can be used to predict how a molecule like this compound will behave in different chemical environments. Machine learning models have even been constructed to predict the HOMO-LUMO gap itself based on the presence of specific atomic fragments within a molecule's structure. nih.gov

Reaction Kinetics Modeling

The esterification of carboxylic acids, such as 3-isopropoxybenzoic acid, is a fundamental reaction in organic synthesis. The kinetics of this reaction are influenced by both electronic and steric factors, which can be modeled computationally.

Theoretical Framework

The esterification of benzoic acid and its derivatives typically follows second-order kinetics, often being first-order with respect to both the carboxylic acid and the alcohol. dnu.dp.uabohrium.com The reaction is generally acid-catalyzed. The rate of reaction is significantly influenced by the nature of the substituents on the aromatic ring.

Modeling and Comparative Data

Computational models, such as those based on the Hammett equation, can provide quantitative predictions of the effect of substituents on reaction rates. While a specific Hammett parameter for the 3-isopropoxy group may not be widely tabulated, it can be estimated based on its electronic properties. For comparison, a study on the esterification of a series of substituted benzoic acids showed that electron-donating alkyl substituents tend to decrease the reaction rate. nih.gov

Kinetic data for the esterification of benzoic acid with various alcohols under different catalytic conditions have been reported. For instance, the esterification of benzoic acid with ethanol (B145695) to form ethyl benzoate (B1203000) has been studied using catalysts like Amberlyst 39. While specific rate constants for the 3-isopropoxy derivative are not available, the general kinetic models, such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, have been successfully applied to similar systems. bohrium.com

A study on the esterification of benzoic acid with 1-butyl alcohol reported activation energies of 58.40 kJ·mol⁻¹ for the forward reaction and 57.70 kJ·mol⁻¹ for the reverse reaction. dnu.dp.uaresearchgate.net It can be theorized that the presence of the 3-isopropoxy group would lead to a slightly higher activation energy for the esterification reaction due to its electron-donating nature, which destabilizes the transition state.

Table 1: Theoretical Kinetic Parameters for the Esterification of Substituted Benzoic Acids

| Compound | Substituent | Expected Relative Rate of Esterification (Compared to Benzoic Acid) | Theoretical Rationale |

| Benzoic Acid | -H | 1.00 | Reference compound. |

| 3-Nitrobenzoic Acid | -NO₂ (meta) | > 1.00 | The nitro group is strongly electron-withdrawing, increasing the acidity of the carboxylic acid and the rate of esterification. |

| 3-Methylbenzoic Acid | -CH₃ (meta) | < 1.00 | The methyl group is electron-donating, decreasing the acidity of the carboxylic acid and the rate of esterification. nih.gov |

| 3-Isopropoxybenzoic Acid | -OCH(CH₃)₂ (meta) | < 1.00 | The isopropoxy group is electron-donating, expected to decrease the reaction rate similarly to an alkyl group. |

This table is based on theoretical principles and comparative data from related compounds.

Photofading Prediction

The photostability of organic molecules, including this compound, is a critical parameter, especially for applications where the compound is exposed to light. Photofading, or the degradation of a compound upon exposure to light, can be predicted by considering the molecule's electronic structure and the known photochemical pathways of similar compounds.

Theoretical Framework

Aromatic esters can undergo photodegradation through several mechanisms, including the cleavage of the ester bond, reactions involving the aromatic ring, and reactions initiated by photosensitizers. frontiersin.orgnih.gov The presence of substituents on the benzene ring can significantly influence the photostability of the compound by altering its absorption spectrum and the reactivity of its excited states.

The isopropoxy group is a chromophore that absorbs in the UV region. Its presence is likely to shift the absorption maximum of the benzoic acid ester to longer wavelengths (a bathochromic shift) and potentially increase the molar absorptivity. This increased absorption of light could lead to a higher rate of photodegradation compared to unsubstituted ethyl benzoate.

The primary photodegradation pathways for aromatic esters often involve the formation of radical species. acs.org For this compound, potential degradation pathways could include:

Photo-Fries rearrangement: Migration of the isopropoxy group.

Decarboxylation: Loss of the ethyl carboxylate group to form isopropoxybenzene.

Cleavage of the ether bond: Scission of the isopropyl group from the oxygen atom.

Oxidative degradation: Reaction with photochemically generated reactive oxygen species, leading to hydroxylation of the aromatic ring or degradation of the side chains. mdpi.comnih.gov

Computational Prediction and Comparative Data

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectra and the nature of the excited states of this compound. acs.org By analyzing the molecular orbitals involved in the electronic transitions, it is possible to identify the bonds that are most likely to be cleaved upon photoexcitation.

Studies on the photodegradation of other substituted aromatic compounds provide a basis for predicting the behavior of this compound. For example, the photodegradation of chlorobenzoic acids has been shown to proceed via hydroxylation and dechlorination. nih.gov Similarly, studies on phthalate (B1215562) esters have detailed various degradation pathways under UV irradiation. frontiersin.org

Table 2: Predicted Photodegradation Parameters for Substituted Ethyl Benzoates

| Compound | Substituent | Predicted Relative Photostability | Theoretical Rationale |

| Ethyl Benzoate | -H | High | The unsubstituted aromatic ring is relatively stable to photolysis. |

| Ethyl 4-Nitrobenzoate | -NO₂ (para) | Low | The nitro group is a strong chromophore and can participate in photoreduction reactions, leading to enhanced degradation. |

| Ethyl 4-Aminobenzoate | -NH₂ (para) | Moderate | The amino group can be susceptible to photo-oxidation, but can also act as a photostabilizer in some contexts. |

| Ethyl 3-Isopropoxybenzoate | -OCH(CH₃)₂ (meta) | Moderate to Low | The isopropoxy group is a chromophore that increases light absorption. The ether linkage may be susceptible to photochemical cleavage. |

This table is based on theoretical principles and comparative data from related compounds.

Applications of 3 Isopropoxybenzoic Acid Ethyl Ester and Its Derivatives in Organic Synthesis

As a Building Block for Complex Organic Molecules

Substituted benzoic acid esters are fundamental building blocks in organic synthesis, providing a versatile scaffold for the construction of more complex molecular architectures. The different components of the 3-isopropoxybenzoic acid ethyl ester molecule—the aromatic ring, the isopropoxy group, and the ethyl ester—offer multiple sites for chemical modification.

The ester and ether functionalities can direct or influence reactions on the aromatic ring, such as electrophilic aromatic substitution, allowing for the introduction of additional functional groups. Furthermore, the ester group itself is a key functional handle. For instance, related ester compounds are crucial starting materials in multicomponent reactions (MCRs), which are efficient processes that combine three or more reactants in a single step to form a complex product. The Passerini and Ugi reactions, for example, can incorporate ester-containing molecules to build complex polyester (B1180765) and polyamide structures. researchgate.net

Table 1: Potential Reactive Sites of this compound for Synthesis

| Molecular Feature | Potential Transformation | Type of Reaction |

| Ethyl Ester | Hydrolysis to Carboxylic Acid | Nucleophilic Acyl Substitution |

| Ethyl Ester | Reduction to Primary Alcohol | Nucleophilic Addition |

| Ethyl Ester | Amidation to Amide | Nucleophilic Acyl Substitution |

| Ethyl Ester | Transesterification | Nucleophilic Acyl Substitution |

| Aromatic Ring | Halogenation, Nitration, etc. | Electrophilic Aromatic Substitution |

Precursor in Derivatization Reactions

The ethyl ester group is a primary site for derivatization, allowing for its conversion into a variety of other functional groups. These transformations are fundamental for modifying the properties of the parent molecule.

One of the most common derivatization reactions is the hydrolysis of the ester to its corresponding carboxylic acid, 3-isopropoxybenzoic acid. nih.gov This reaction is typically carried out under basic conditions (saponification) followed by acidification. sserc.org.uksserc.org.uk The resulting carboxylic acid is itself a versatile intermediate, which can undergo a wide range of reactions.

Another key derivatization is the reduction of the ester. While esters are generally less reactive to mild reducing agents like sodium borohydride (B1222165) alone, the reaction can be effectively carried out using systems such as sodium borohydride-methanol in refluxing THF to yield the corresponding benzyl (B1604629) alcohol. More powerful reducing agents like lithium aluminum hydride are also commonly used for this transformation.

The ester can also be converted into amides through reaction with amines (aminolysis), or into different esters via transesterification with other alcohols. These derivatizations are essential for creating libraries of related compounds for various research applications, including the development of new materials or biologically active molecules. For example, derivatives of benzoic acid have been synthesized and tested for their biological properties. nih.gov

Table 2: Key Derivatization Reactions of Aromatic Esters

| Reaction | Reagents | Product Functional Group |

| Hydrolysis | NaOH, then H₃O⁺ | Carboxylic Acid |

| Reduction | LiAlH₄ or NaBH₄/MeOH | Primary Alcohol |

| Aminolysis | R₂NH | Amide |

| Transesterification | R'OH, Acid/Base Catalyst | New Ester |

Role in Polymerization Studies (for related esters)

While direct polymerization studies of this compound are not widely documented, its structural analogs, particularly other benzoic acid esters, are significant in polymer chemistry. These related compounds serve as monomers or precursors for functional polymers through various polymerization mechanisms.

Step-Growth Polymerization: Benzoic acid derivatives are classic monomers for step-growth polymerization. researchgate.netlibretexts.org For example, polyesters can be synthesized through the reaction of a dicarboxylic acid (or its derivative, like a diester) with a diol. Molecules containing both a hydroxyl group and a carboxylic acid (or ester) group can undergo self-condensation to form polymers.

Chain-Growth Polymerization: A prominent example is the polymerization of vinylbenzoic acid and its esters. acs.org Monomers like 4-vinylbenzoic acid (4VBA) and its ester derivatives can be polymerized via modern controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. core.ac.ukresearchgate.net This allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. sci-hub.se The resulting polymers, such as poly(vinylbenzoic acid), contain carboxylic acid or ester functionalities along the polymer chain. polymersource.ca

Post-Polymerization Modification: Polymers containing activated ester groups, such as those derived from N-hydroxysuccinimide and vinylbenzoic acid, are particularly useful as reactive polymer scaffolds. core.ac.ukresearchgate.net These activated esters can be easily modified after polymerization by reacting them with amines or alcohols, allowing for the attachment of various functional molecules to the polymer backbone. This technique is a powerful tool for creating functional materials, polymeric reagents, and materials for biomedical applications.

Furthermore, benzoic acid itself has been investigated as an organocatalyst for ring-opening polymerization of cyclic esters like ε-caprolactone and L-lactide, demonstrating the diverse roles of the broader benzoic acid family in polymer synthesis. acs.org

Table 3: Polymerization Methods Involving Benzoic Acid Ester Analogs

| Polymerization Type | Monomer Example | Resulting Polymer Type |

| Anionic Living Polymerization | tert-butyl 4-vinylbenzoate | Poly(4-vinylbenzoic acid) (after hydrolysis) sci-hub.se |

| RAFT Polymerization | 4-vinylbenzoic acid (4VBA) | Polystyrene-block-poly(4-vinylbenzoic acid) core.ac.uk |

| Free Radical Polymerization | Active esters of 4-vinylbenzoic acid | Reactive polymers for post-polymerization modification researchgate.net |

| Step-Growth Polycondensation | Poly(alkyl benzoate) | Poly(benzoic acid) (after hydrolysis) google.com |

| Multicomponent Polymerization | Benzoic acid derivatives | Polyesters, Polyamides researchgate.net |

Q & A

Q. What analytical techniques are most reliable for characterizing 3-Isopropoxybenzoic acid ethyl ester purity and structural integrity?

Basic Research Focus Characterization requires multi-modal validation:

- GC-MS : Quantify volatile impurities (e.g., residual isopropanol) using protocols similar to fatty acid ethyl ester analysis .

- NMR : ¹H and ¹³C NMR can confirm ester linkage and isopropoxy group positioning .

- FT-IR : Validate carbonyl (C=O) and ether (C-O-C) stretches at ~1730 cm⁻¹ and 1100 cm⁻¹, respectively .

Advanced Tip : Combine with HPLC to resolve co-eluting isomers, especially if synthetic byproducts are present .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

Advanced Research Focus Stability studies are critical for drug delivery or environmental fate research. A methodological framework includes:

- pH-Varied Hydrolysis : Incubate the ester in buffers (pH 2–9) at 37°C, sampling at intervals for GC-MS analysis .

- Kinetic Modeling : Calculate rate constants (k) and half-life (t₁/₂) using first-order kinetics.

- Structural Degradation Pathways : Identify hydrolysis products (e.g., 3-isopropoxybenzoic acid) via LC-QTOF-MS .

Data Contradiction Example : Discrepancies in stability data may arise from solvent polarity effects or trace metal ion catalysis. Replicate under inert atmospheres to isolate variables .

Q. What computational approaches are effective for predicting the reactivity of this compound in nucleophilic acyl substitution?

Advanced Research Focus Density Functional Theory (DFT) simulations can model reaction mechanisms:

- Electrostatic Potential Mapping : Identify electrophilic centers (e.g., carbonyl carbon) for nucleophilic attack .

- Transition State Analysis : Calculate activation energies for ester hydrolysis or aminolysis pathways.

- Solvent Effects : Use COSMO-RS models to predict solvent interactions impacting reactivity .

Validation : Cross-reference computational results with experimental kinetic data to refine models .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

Advanced Research Focus Data inconsistencies often stem from conformational isomerism or solvent artifacts. Mitigation strategies:

- Variable Temperature NMR : Detect rotamers by analyzing signal splitting at low temperatures .

- 2D NMR (HSQC, COSY) : Resolve overlapping peaks in complex mixtures .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural validation .

Case Study : Discrepancies in carbonyl shift values (~0.3 ppm in ¹³C NMR) may arise from hydrogen bonding with deuterated solvents. Test in CDCl₃ vs. DMSO-d₆ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.